

# Application Notes and Protocols: AMG 900 in HCT116 Tumor Xenograft Model

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

**AMG 900** is a potent and highly selective pan-Aurora kinase inhibitor with demonstrated preclinical anti-tumor activity. The Aurora kinase family (A, B, and C) are serine/threonine kinases that are key regulators of mitosis. Their overexpression in various cancers has been linked to tumorigenesis, making them attractive targets for cancer therapy. **AMG 900** competitively binds to ATP-binding sites of Aurora kinases, leading to the inhibition of their activity. This disruption of mitotic progression ultimately results in cell death.[1]

The HCT116 human colorectal carcinoma cell line is a widely used model in cancer research for its robust growth characteristics in vitro and in vivo, forming solid tumors when implanted as xenografts in immunocompromised mice.[2][3] This document provides a detailed protocol for evaluating the efficacy of **AMG 900** in an HCT116 tumor xenograft model.

### **Data Presentation**

Table 1: In Vivo Efficacy of AMG 900 on HCT116 Tumor Xenografts



Treatment Group	Dose (mg/kg)	Dosing Schedule	Mean Tumor Volume (mm³) at Day 21	Percent Tumor Growth Inhibition (%)	P-value
Vehicle Control	-	b.i.d., daily for 3 weeks	1800 ± 250	-	-
AMG 900	1.5	b.i.d., daily for 3 weeks	900 ± 180	50	≤ 0.0001
AMG 900	2.25	b.i.d., daily for 3 weeks	630 ± 150	65	≤ 0.0001
AMG 900	3	b.i.d., daily for 3 weeks	450 ± 120	75	≤ 0.0001
AMG 900	3.75	b.i.d., 2 days/week for 3 weeks	1080 ± 200	40	≤ 0.0001
AMG 900	7.5	b.i.d., 2 days/week for 3 weeks	720 ± 160	60	≤ 0.0001
AMG 900	15	b.i.d., 2 days/week for 3 weeks	360 ± 100	80	≤ 0.0001

Note:Data is representative of typical results and may vary between studies. b.i.d. = twice daily. [4]

## Experimental Protocols HCT116 Cell Culture and Preparation

This protocol outlines the steps for culturing and preparing HCT116 cells for implantation.

Materials:



- HCT116 cell line (ATCC® CCL-247™)
- McCoy's 5A Medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- 0.25% Trypsin-EDTA
- Phosphate-Buffered Saline (PBS)
- Matrigel®
- · Hemocytometer or automated cell counter
- Trypan blue solution

#### Protocol:

- Cell Culture:
  - Culture HCT116 cells in McCoy's 5A Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
  - Maintain cells in a humidified incubator at 37°C with 5% CO2.[5]
  - Renew the culture medium every 2-3 days.
- Cell Passaging:
  - When cells reach 80-90% confluency, aspirate the medium and wash the cell monolayer with PBS.
  - Add 0.25% Trypsin-EDTA to detach the cells.
  - Incubate for 2-5 minutes at 37°C until cells are detached.
  - Neutralize the trypsin with complete growth medium and collect the cell suspension.



- Centrifuge the cell suspension at 1,100 rpm for 4 minutes.
- Resuspend the cell pellet in fresh medium and re-plate at a split ratio of 1:3 to 1:8.
- Preparation for Implantation:
  - Harvest cells as described above.
  - Perform a cell count using a hemocytometer or automated cell counter and assess viability with trypan blue exclusion (viability should be >95%).
  - Centrifuge the required number of cells and resuspend the pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 1 x  $10^7$  cells/mL.
  - Keep the cell suspension on ice until injection.

## **HCT116 Tumor Xenograft Model Establishment**

This protocol details the subcutaneous implantation of HCT116 cells in immunodeficient mice.

#### Materials:

- 6-8 week old female athymic nude mice
- HCT116 cell suspension (prepared as above)
- 1 mL sterile syringes with 27-gauge needles
- Animal clippers
- 70% ethanol

#### Protocol:

- Acclimatization: Acclimate mice to the animal facility for at least one week prior to the experiment.
- Implantation Site Preparation: Shave the right flank of each mouse and sterilize the area with 70% ethanol.



- Cell Implantation:
  - Gently mix the HCT116 cell suspension to ensure uniform distribution.
  - $\circ$  Subcutaneously inject 0.1 mL of the cell suspension (containing 1 x 10 $^{6}$  cells) into the prepared flank of each mouse.
- Tumor Growth Monitoring:
  - Monitor the mice daily for tumor appearance.
  - Once tumors are palpable, measure the tumor dimensions (length and width) twice weekly using digital calipers.
  - Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2.[7]
  - Randomize mice into treatment groups when the average tumor volume reaches approximately 100-200 mm<sup>3</sup>.

## **AMG 900 Administration**

This protocol describes the preparation and oral administration of AMG 900.

#### Materials:

- AMG 900
- Vehicle (e.g., 0.5% Methylcellulose in sterile water)
- Balance
- Mortar and pestle or other homogenization equipment
- Sterile water
- Oral gavage needles (20-22 gauge, straight or curved)
- 1 mL syringes



#### Protocol:

#### • AMG 900 Formulation:

- Calculate the required amount of AMG 900 based on the desired dose and the number of animals.
- Prepare a suspension of AMG 900 in the chosen vehicle (e.g., 0.5% Methylcellulose).
   Ensure the final concentration allows for a dosing volume of approximately 10 mL/kg body weight.
- Homogenize the suspension to ensure uniformity. Prepare fresh daily.
- Oral Administration (Gavage):
  - Weigh each mouse to determine the precise dosing volume. The maximum recommended volume is 10 mL/kg.[5]
  - · Gently restrain the mouse.
  - Insert the gavage needle into the esophagus and administer the calculated volume of the AMG 900 suspension or vehicle control.
  - Administer AMG 900 according to the predetermined dosing schedule (e.g., twice daily, daily for 3 weeks, or twice daily for 2 consecutive days per week for 3 weeks).[4]

## **Efficacy Evaluation and Endpoint**

This protocol outlines the monitoring of treatment efficacy and the criteria for study termination.

#### Protocol:

- Monitoring:
  - Measure tumor volumes and body weights twice weekly.
  - Observe the animals daily for any signs of toxicity or distress.
- Data Analysis:

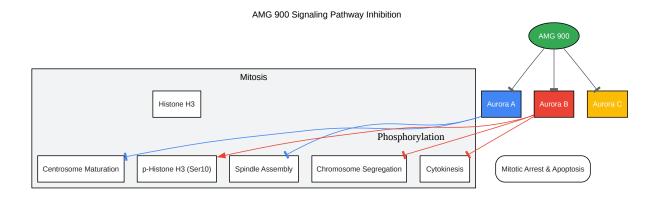


- Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.
- Calculate the percent tumor growth inhibition (%TGI) at the end of the study using the formula: %TGI = [1 (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
- Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment and control groups.

#### Endpoint:

- The study may be terminated when the mean tumor volume in the control group reaches a predetermined size (e.g., 2000 mm³) or after a specified duration of treatment.
- Individual animals may be euthanized if tumors exceed a certain size, show signs of ulceration, or if the animal's health deteriorates significantly.

## **Visualizations**



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Caption: AMG 900 inhibits Aurora kinases, disrupting mitosis.

HCT116 Xenograft Experimental Workflow **Cell Preparation** Culture HCT116 Cells Harvest & Count Cells Prepare Cell Suspension (1x10^7 cells/mL in PBS/Matrigel) Animal Model Subcutaneous Implantation (1x10^6 cells/mouse) Tumor Growth Monitoring Randomize into Groups (Tumor Volume ~100-200 mm<sup>3</sup>) Treatment Phase Administer AMG 900 or Vehicle (Oral Gavage) Measure Tumor Volume & Body Weight Endpoint Analysis Data Analysis (%TGI, Statistics) Euthanasia & Tissue Collection

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Caption: Workflow for the HCT116 xenograft study.

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